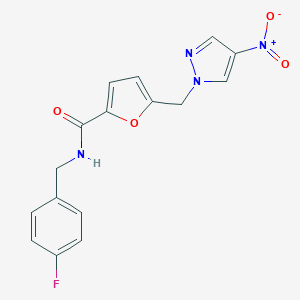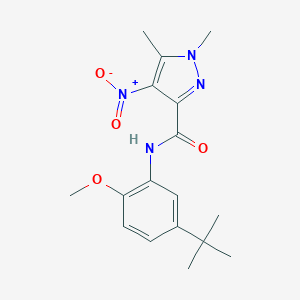
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in the treatment of various diseases.
Mechanism of Action
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer development. It also inhibits the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide can significantly reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and anti-cancer activities. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, its synthesis is complex and requires multiple steps, which may limit its use in certain laboratory settings.
Future Directions
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and potential side effects. Overall, N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide shows great promise as a potential therapeutic agent for various diseases, and further research is warranted to fully explore its potential.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-2,4-difluoroaniline with ethyl 2-cyano-3,3-dimethyl-2-(2-oxo-2-phenylethyl)acrylate in the presence of a base. The resulting product is then subjected to further reactions to obtain N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide in high yield and purity.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
Product Name |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C10H6F2IN3O |
Molecular Weight |
349.08 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H6F2IN3O/c11-5-1-2-8(6(12)3-5)15-10(17)9-7(13)4-14-16-9/h1-4H,(H,14,16)(H,15,17) |
InChI Key |
IHYQQJNGJSJOPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)